

Pan-RAS-IN-2 Ternary Complex with CYPA and RAS: A Technical Guide

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Compound of Interest

Compound Name: *Pan-RAS-IN-2*

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Introduction

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cellular signaling pathways controlling cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering them highly sought-after therapeutic targets. For decades, RAS proteins were considered "undruggable" due to their smooth surface and high affinity for GTP. However, a novel class of inhibitors has emerged that circumvents these challenges by inducing the formation of a ternary complex. This guide provides an in-depth technical overview of the **Pan-RAS-IN-2** (a representative pan-RAS inhibitor) ternary complex, involving the inhibitor, Cyclophilin A (CYPA), and the active, GTP-bound form of RAS (RAS(ON)). These inhibitors, such as RMC-6236 and RMC-7977, function as "molecular glues," remodeling the surface of the abundant intracellular protein CYPA to create a novel interface that binds to and inhibits RAS(ON) signaling.^{[1][2][3]} This mechanism sterically blocks the interaction of RAS with its downstream effector proteins, thereby inhibiting oncogenic signaling.^{[1][3]}

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for the binding affinities and inhibitory concentrations of representative pan-RAS inhibitors that function via the ternary complex

mechanism. These values have been compiled from various preclinical studies.

Table 1: Binding Affinities (Kd) of RMC-7977

Component 1	Component 2	Method	Kd (nM)	Reference
RMC-7977	CYPA	SPR	195	[4]
RMC-7977-CYPA complex	KRAS (wild-type)	SPR	116	[5]
RMC-7977-CYPA complex	NRAS (wild-type)	SPR	101	[5]
RMC-7977-CYPA complex	HRAS (wild-type)	SPR	94.7	[5]
RMC-7977-CYPA complex	KRAS G12V	SPR	85	[5]

Table 2: IC50/EC50 Values for Pan-RAS Inhibitors

Inhibitor	Assay	Cell Line/Target	IC50/EC50 (nM)	Reference
RMC-6236	Cell Proliferation	SUIT2 (Pancreatic)	2.02	[6]
RMC-6236	Cell Proliferation	Mouse and Human PDAC cell lines	20-40	[6]
RMC-7977	pERK Inhibition	-	0.421	[4]
RMC-7977	Cell Proliferation	Capan-1 (Pancreatic)	2.20	[4]
RMC-4998	ERK Signaling	KRAS G12C mutant cell models	1-10	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to characterize the **Pan-RAS-IN-2** ternary complex.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the determination of binding kinetics and affinity between the components of the ternary complex.

a. Immobilization of AviTag-CYPA or AviTag-RAS:

- Use a Biacore instrument with a streptavidin-coated sensor chip.
- Prepare the chip surface by washing with HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20).
- Inject a solution of AviTag-CYPA or AviTag-RAS (in HBS-P+ buffer) over the sensor surface to allow for capture by the streptavidin.
- Wash with HBS-P+ buffer to remove unbound protein.

b. Kinetic Analysis of Inhibitor-CYPA Interaction (Kd1):

- Prepare a dilution series of the pan-RAS inhibitor (e.g., RMC-7977) in running buffer (HBS-P+ with 2% v/v DMSO).
- Inject the inhibitor solutions over the CYPA-immobilized sensor chip at a constant flow rate.
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of a low pH buffer).
- Fit the resulting sensorgrams to a 1:1 binding kinetic model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_{d1}).^{[8][9]}

c. Kinetic Analysis of (Inhibitor-CYPA)-RAS Interaction (Kd2):

- Prepare a dilution series of the pan-RAS inhibitor in running buffer containing a constant concentration of CYPA (e.g., 25 μ M).[\[8\]](#)[\[9\]](#)
- Inject these solutions over the RAS-immobilized sensor chip.
- Monitor association and dissociation as described above.
- Fit the data to a steady-state affinity model or a 1:1 binding kinetic model to determine the Kd2 for the ternary complex formation.[\[8\]](#)[\[9\]](#)

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation in Cells

This protocol is for verifying the interaction between CYPA and RAS in the presence of a pan-RAS inhibitor within a cellular context.

- Cell Lysis:
 - Culture cells (e.g., a relevant cancer cell line) and treat with the pan-RAS inhibitor or DMSO as a control.
 - Wash cells with ice-cold PBS.
 - Lyse the cells in a cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the cell lysate by incubating with protein A/G-agarose beads.
 - Incubate the pre-cleared lysate with an antibody specific for either RAS or CYPA overnight at 4°C with gentle rotation.

- Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Washing and Elution:
 - Wash the beads several times with lysis buffer to remove non-specific binding proteins.
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against both RAS and CYPA to detect the co-immunoprecipitated protein. An increased association in the inhibitor-treated sample compared to the control indicates the formation of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Disruption of RAS-Effector Interaction

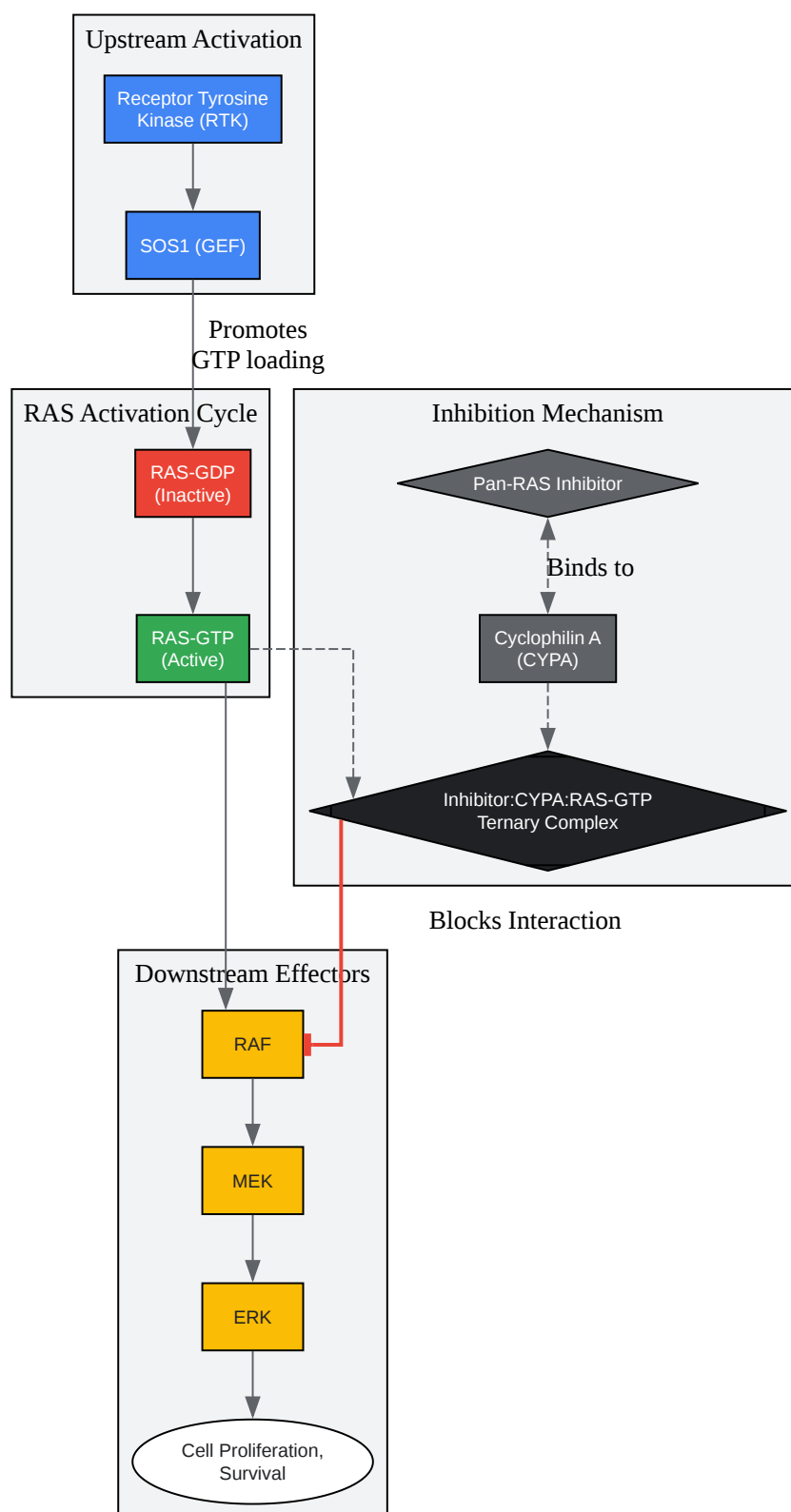
This assay quantifies the ability of the ternary complex to inhibit the binding of RAS to its downstream effectors, such as RAF.

- Reagents:
 - Recombinant His-tagged RAS protein.
 - Recombinant GST-tagged RAF-RBD (RAS Binding Domain).
 - Europium-labeled anti-His antibody (donor fluorophore).
 - Allophycocyanin (APC)-labeled anti-GST antibody (acceptor fluorophore).
 - Recombinant CYPA protein.

- Pan-RAS inhibitor.
- Assay Procedure:
 - In a 384-well plate, combine His-RAS, GST-RAF-RBD, Eu-anti-His antibody, APC-anti-GST antibody, and CYP A in an appropriate assay buffer.[\[8\]](#)[\[9\]](#)
 - Add a dilution series of the pan-RAS inhibitor or DMSO control.
 - Incubate the plate to allow the binding reactions to reach equilibrium.
 - Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
- Data Analysis:
 - Calculate the FRET ratio (665 nm / 615 nm).
 - A decrease in the FRET ratio in the presence of the inhibitor indicates disruption of the RAS-RAF interaction.
 - Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

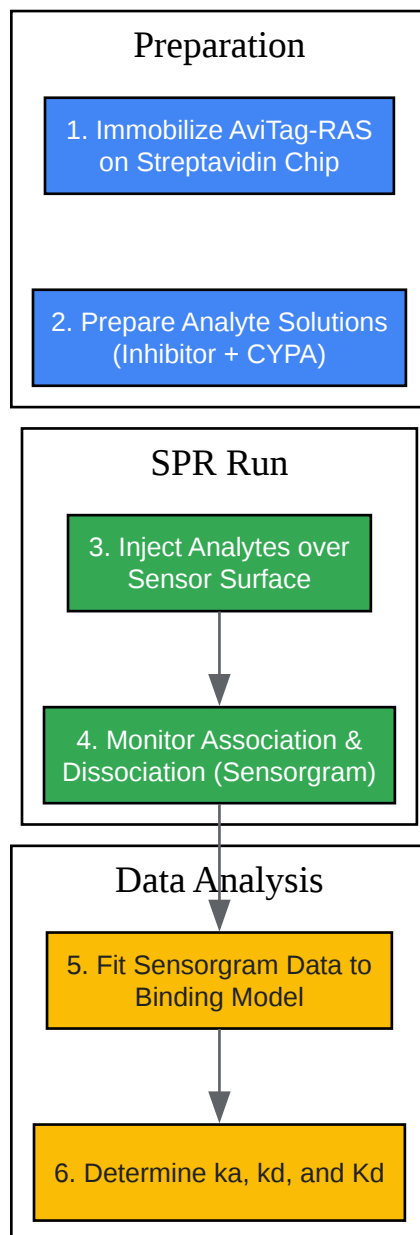
Signaling Pathway Diagram



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Caption: RAS signaling pathway and the mechanism of ternary complex inhibition.

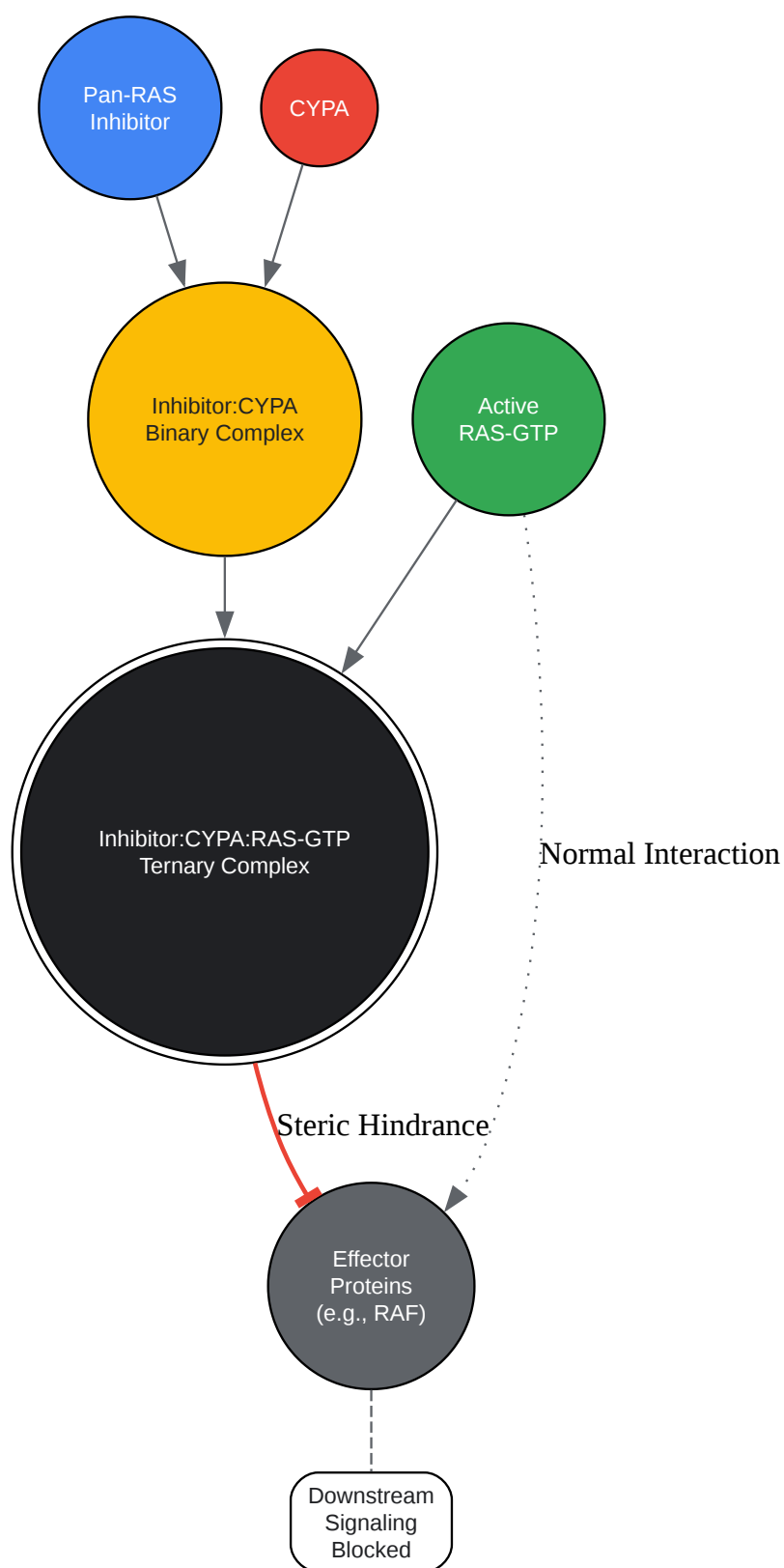
Experimental Workflow: Surface Plasmon Resonance (SPR)



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Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Logical Relationship: Ternary Complex Formation



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Caption: Logical flow of **Pan-RAS-IN-2** ternary complex formation and action.

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